N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide
Description
N-{6-[(Carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide is a pyridazine-derived compound featuring a carbamoylmethyl sulfanyl group at the 6-position and a branched 2-methylpropanamide substituent.
Properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6(2)10(16)12-8-3-4-9(14-13-8)17-5-7(11)15/h3-4,6H,5H2,1-2H3,(H2,11,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNWSJFPMMGMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and reduce production costs would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoylmethyl moiety can be reduced to form alcohols.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—pyridazine, sulfanyl, and branched amide groups—are shared with several derivatives reported in the literature. Below is a detailed comparison based on functional groups, synthesis, and physicochemical properties.
Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-{6-[(Carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide (Target) | Pyridazine | 6-(carbamoylmethyl)sulfanyl, 2-methylpropanamide | ~297.35* |
| N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) | Pyridine-sulfonamide | 3,4-dichlorophenyl carbamoyl, 3,4,5-trimethylpyrazole | 455.32 |
| 2,2-dimethyl-N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (9d) | Pyridine | 2,2-dimethylpropanamide, trifluoromethylbenzoyl-piperazine-carbonylphenyl | ~627.62* |
*Calculated based on molecular formula.
Key Observations :
Comparison :
- The target’s synthetic complexity may mirror that of Compound 9d, requiring precise control of substituent positioning.
Physicochemical and Spectral Properties
Insights :
- The target’s IR spectrum would likely resemble Compound 26’s due to shared amide and aromatic groups.
- Lipophilicity : The target’s ClogP is lower than Compound 26 and 9d, suggesting better aqueous solubility, advantageous for drug delivery.
Biological Activity
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H26N4O2S and a molecular weight of 338.5 g/mol. Its structure features a pyridazine ring, amide functional groups, and a sulfanyl moiety, which are significant for its biological interactions. The InChI Key for this compound is NCHNQCCTOMGVJE-UHFFFAOYSA-N, facilitating its identification in chemical databases.
Synthesis
The synthesis of this compound can be achieved through several methods. A common approach involves:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
- Introduction of the Sulfanyl Group : Employing thiol reagents in the reaction to introduce the sulfanyl moiety.
- Amide Bond Formation : Reacting the resultant intermediate with 2-methylpropanoyl chloride to form the final amide product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound.
The biological activity of this compound is hypothesized based on its structural features, particularly its ability to interact with various biological targets. The presence of the sulfanyl group may enhance its reactivity towards nucleophiles, potentially leading to inhibition or modulation of enzyme activity.
Pharmacological Implications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain pyridazine derivatives have shown efficacy against bacterial strains.
- Anticancer Properties : Some studies suggest that modifications in similar compounds can lead to cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Compounds containing sulfanyl groups have been linked to reduced inflammatory responses in vivo.
Case Study 1: Antimicrobial Activity
In a study examining various pyridazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, suggesting potential as a lead compound for developing new antibiotics.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Low |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain modifications to the core structure could enhance cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Modified Pyridazine Derivative | 15 | HeLa |
| This compound | 30 | MCF7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
